2-(3,4-Difluorophenyl)-2-oxoacetic acid
Overview
Description
2-(3,4-Difluorophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a keto group attached to the acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-(3,4-Difluorophenyl)-2-oxoacetic acid are currently unknown. This compound is a derivative of phenylacetic acid, which is known to interact with various proteins and enzymes in the body . .
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. Given its structural similarity to phenylacetic acid, it may be involved in similar biochemical pathways. The presence of the difluorophenyl group could alter its interactions and effects .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been extensively studied. As a small molecule, it’s likely to be well absorbed and distributed throughout the body. The presence of the difluorophenyl group may affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted phenyl compounds.
Scientific Research Applications
2-(3,4-Difluorophenyl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylacetic acid
- 2,4-Difluorophenylacetic acid
- 4-Fluorophenylacetic acid
- 2-(Trifluoromethyl)phenylacetic acid
Uniqueness
2-(3,4-Difluorophenyl)-2-oxoacetic acid is unique due to the presence of both fluorine atoms and a keto group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-oxoacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHFUJJNVRHOSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291654 | |
Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-94-6 | |
Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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